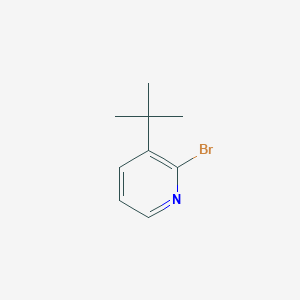

2-Bromo-3-(tert-butyl)pyridine

Beschreibung

2-Bromo-3-(tert-butyl)pyridine is a halogenated pyridine derivative featuring a tert-butyl substituent at the 3-position and a bromine atom at the 2-position. The tert-butyl group, a bulky alkyl substituent, imparts significant steric hindrance while exerting a mild electron-donating effect through hyperconjugation. This compound is primarily utilized as an intermediate in pharmaceutical and materials science research, particularly in cross-coupling reactions (e.g., Suzuki, Sonogashira) to construct complex heterocyclic frameworks. Its stability and reactivity profile make it a valuable building block in synthetic chemistry.

Eigenschaften

CAS-Nummer |

1211521-35-5 |

|---|---|

Molekularformel |

C9H12BrN |

Molekulargewicht |

214.10 g/mol |

IUPAC-Name |

2-bromo-3-tert-butylpyridine |

InChI |

InChI=1S/C9H12BrN/c1-9(2,3)7-5-4-6-11-8(7)10/h4-6H,1-3H3 |

InChI-Schlüssel |

GNKSIAKAPOWLMH-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C1=C(N=CC=C1)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(tert-butyl)pyridine can be achieved through several methods. One common approach involves the bromination of 3-(tert-butyl)pyridine using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of 2-Bromo-3-(tert-butyl)pyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-3-(tert-butyl)pyridine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Cross-Coupling Reactions: Palladium catalysts, along with boronic acids or stannanes, are employed under inert atmosphere conditions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.

Major Products Formed

Nucleophilic Substitution: Substituted pyridines with various functional groups.

Cross-Coupling Reactions: Biaryl compounds or other complex organic molecules.

Oxidation and Reduction: Pyridine derivatives with altered oxidation states.

Wissenschaftliche Forschungsanwendungen

2-Bromo-3-(tert-butyl)pyridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Bromo-3-(tert-butyl)pyridine depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the pyridine ring. In cross-coupling reactions, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps to form new carbon-carbon bonds. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Steric and Electronic Effects of Substituents

The reactivity and synthetic utility of 2-bromo-3-substituted pyridines are heavily influenced by the nature of the substituent at the 3-position. Below is a comparative analysis of key analogues:

2-Bromo-3-(1,1,2,2,2-pentamethyldisilanyl)pyridine

- Steric Effects: The pentamethyldisilanyl group is bulkier than tert-butyl, leading to severe steric hindrance. This impedes cross-coupling reactions, as evidenced by low yields (23% in Sonogashira coupling with 3-phenyl-1-propyne) and isolation challenges .

- Electronic Effects : Silane groups are weakly electron-donating but may participate in unique reactions (e.g., bis-silylation). However, steric dominance limits their utility in standard coupling reactions.

2-Bromo-3-(methoxymethyl)pyridine

- Steric Effects : The methoxymethyl group is less bulky than tert-butyl, enabling smoother reactions. A Suzuki coupling with a boronate ester achieved a 70% yield .

2-Bromo-3-chloropyridine

- Electronic Effects : The chloro substituent is electron-withdrawing, increasing the electrophilicity of the pyridine ring. This enhances reactivity in Grignard couplings, yielding 76% product .

- Steric Effects : Minimal steric hindrance compared to tert-butyl, allowing for faster reaction kinetics.

2-Bromo-3-hydroxypyridine

Performance in Cross-Coupling Reactions

The table below summarizes reaction outcomes for analogues in key transformations:

*Specific data for 2-bromo-3-(tert-butyl)pyridine is inferred from substituent trends.

Key Findings :

- Steric Hindrance : Bulky groups (e.g., silanes) reduce coupling efficiency, while tert-butyl offers a balance between stability and reactivity.

- Electronic Tuning : Electron-withdrawing groups (e.g., Cl) enhance electrophilicity, whereas electron-donating groups (e.g., methoxymethyl) improve solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.